2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

Catalog No.
S2981269
CAS No.
380195-34-6
M.F
C10H11ClN2O4
M. Wt
258.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

CAS Number

380195-34-6

Product Name

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

IUPAC Name

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66

InChI

InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14)

InChI Key

PCOMGOJVUYOLJT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]

Solubility

not available

2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, with the chemical formula C10H11ClN2O4, is a compound that features a chloro substituent and an ethoxy-nitrophenyl moiety. This compound is characterized by its yellow crystalline solid form, and it has gained attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry. The molecular weight of this compound is approximately 258.66 g/mol, and it is often utilized in various synthetic pathways and biological studies .

There is no known mechanism of action for 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide as its biological activity or role in any systems remains unreported [].

The reactivity of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is influenced by the presence of both the chloro group and the nitrophenyl moiety. Typical reactions may include:

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Reduction reactions: The nitro group can undergo reduction to form amines or other functional groups under appropriate conditions.
  • Acylation reactions: The acetamide functionality can participate in acylation reactions with various reagents, expanding its utility in synthetic organic chemistry.

The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves several steps:

  • Formation of the nitrophenol derivative: This can be achieved by nitrating 4-ethoxyaniline to introduce the nitro group at the ortho position.
  • Chlorination: The introduction of the chloro substituent can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Acetylation: Finally, the acetamide group can be introduced through acetylation using acetic anhydride or acetyl chloride.

These methods allow for the efficient production of this compound while maintaining high yields and purity .

2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide finds applications primarily in:

  • Pharmaceutical research: As a lead compound for developing new drugs targeting various diseases, particularly those involving microbial infections or cancer.
  • Chemical synthesis: It serves as an intermediate in synthesizing other complex organic molecules due to its versatile reactivity.

Studies focusing on the interactions of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide with biological systems are crucial for understanding its pharmacological potential. Preliminary data suggest that this compound may interact with specific receptors or enzymes, leading to alterations in cellular pathways. Further interaction studies utilizing techniques like molecular docking or enzyme inhibition assays could elucidate these mechanisms more clearly .

Several compounds share structural similarities with 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-(4-Ethoxy-2-nitrophenyl)acetamideLacks chloro substituentPotentially less reactive than its chlorinated counterpart
4-Ethoxy-2-nitroacetanilideContains similar ethoxy and nitro groupsPrimarily studied for its anticancer properties
2-Chloro-N-(3-nitrophenyl)acetamideSimilar chloro substitutionDifferent nitro position may affect biological activity
N-(4-Acetoxy-2-nitrophenyl)acetamideContains an acetoxy groupMay exhibit different solubility and reactivity profiles

The uniqueness of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide lies in its specific combination of functional groups, which potentially enhances its biological activity compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and drug development.

XLogP3

2.1

Dates

Modify: 2023-08-17

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